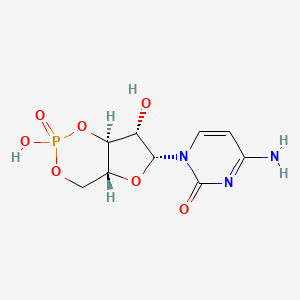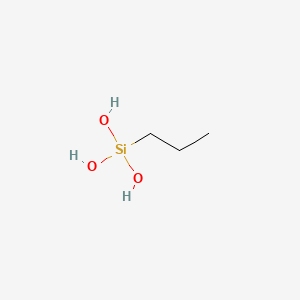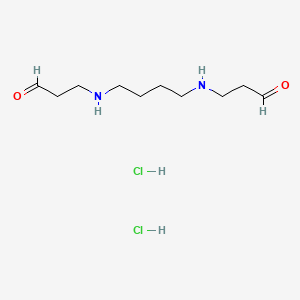
Propionaldehyde, 3,3'-(tetramethylenediimino)di-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride is a chemical compound that belongs to the class of organic compounds known as aldehydes. It is characterized by the presence of a carbonyl group (C=O) attached to a carbon atom and a hydrogen atom. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride can be synthesized through several methods. One common method involves the oxidation of 1-propanol using a mixture of sulfuric acid and potassium dichromate. The reaction is carried out under reflux conditions, with the propionaldehyde vapor being immediately condensed into a suitable receiver to prevent over-oxidation to propionic acid .
Industrial Production Methods
Industrial production of propionaldehyde typically involves the hydroformylation of ethylene. . This method is preferred due to its efficiency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to 1-propanol in the presence of a catalyst like aluminium isopropoxide.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, aluminium isopropoxide, and various alkoxides and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions include propionic acid, 1-propanol, and various alcohol or imine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride has a wide range of applications in scientific research, including:
Biology: It is used in the study of biochemical pathways and as a reagent in various biological assays.
Wirkmechanismus
The mechanism of action of propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of various adducts, which can affect cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride include:
Acetaldehyde: A simpler aldehyde with a similar structure but different reactivity and applications.
Butyraldehyde: Another aldehyde with a longer carbon chain, leading to different chemical properties and uses.
Uniqueness
Propionaldehyde, 3,3’-(tetramethylenediimino)di-, dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable adducts with nucleophiles makes it particularly useful in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
38770-24-0 |
|---|---|
Molekularformel |
C10H22Cl2N2O2 |
Molekulargewicht |
273.20 g/mol |
IUPAC-Name |
3-[4-(3-oxopropylamino)butylamino]propanal;dihydrochloride |
InChI |
InChI=1S/C10H20N2O2.2ClH/c13-9-3-7-11-5-1-2-6-12-8-4-10-14;;/h9-12H,1-8H2;2*1H |
InChI-Schlüssel |
CJZJLUJTJBXWFO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCNCCC=O)CNCCC=O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



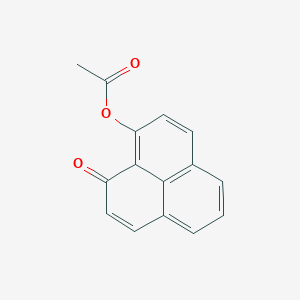
![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
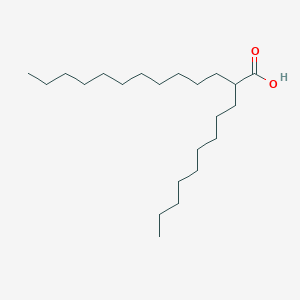
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)

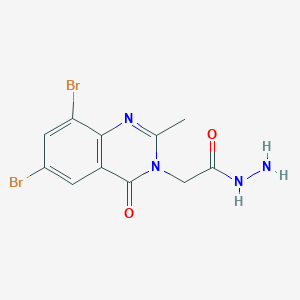
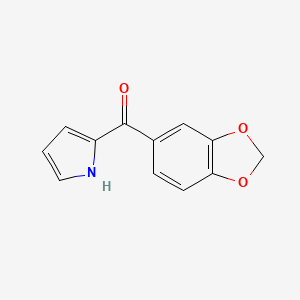
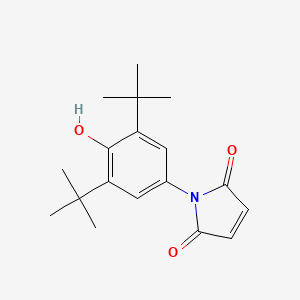
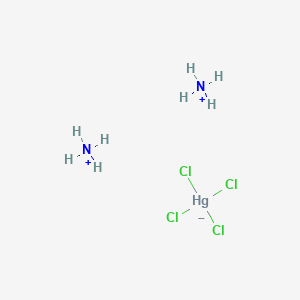
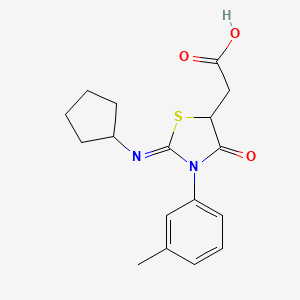
![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
